An In-Depth Technical Guide to 2-Bromo-5-hydrazinylpyridine
An In-Depth Technical Guide to 2-Bromo-5-hydrazinylpyridine
Abstract: 2-Bromo-5-hydrazinylpyridine has emerged as a pivotal heterocyclic building block in contemporary medicinal chemistry and materials science. Its strategic arrangement of a nucleophilic hydrazine moiety and a synthetically versatile bromine atom on a pyridine scaffold allows for a diverse range of chemical transformations. This guide provides an in-depth analysis of its core chemical properties, reactivity, and established protocols for its application, tailored for researchers and professionals in drug development. We will explore its physicochemical characteristics, spectroscopic signature, and dualistic reactivity, which enables its use in both heterocycle synthesis and cross-coupling reactions.
Core Physicochemical & Spectroscopic Profile
Understanding the fundamental properties of 2-Bromo-5-hydrazinylpyridine is the first step in its effective application. These properties dictate its solubility, stability, and the analytical methods required for its characterization.
Physicochemical Properties
The key physical and chemical identifiers for 2-Bromo-5-hydrazinylpyridine are summarized in the table below. The compound typically appears as a white to light yellow crystalline powder.[1] Its melting point range is a critical indicator of purity.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆BrN₃ | [1][2] |
| Molecular Weight | 188.03 g/mol | [1][2] |
| CAS Number | 132139-99-0 (Note: some sources may list isomers) | [2] |
| IUPAC Name | (6-bromo-3-pyridinyl)hydrazine | [2] |
| Melting Point | 132-137 °C | |
| Appearance | White to almost white powder/crystal | [1] |
| Solubility | Soluble in polar organic solvents like methanol, ethanol, and DMF.[3] | [3] |
Spectroscopic Signature
For a researcher, unambiguous identification is paramount. The spectroscopic data for 2-Bromo-5-hydrazinylpyridine is distinct.
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¹H NMR: The proton NMR spectrum will show characteristic signals for the three aromatic protons on the pyridine ring, typically in the aromatic region (δ 7.0-8.5 ppm). The chemical shifts will be influenced by the electron-donating hydrazine group and the electron-withdrawing bromine atom. Signals for the hydrazine protons (-NHNH₂) will also be present, often as broad singlets that can be exchanged with D₂O.
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¹³C NMR: The carbon NMR will display five signals corresponding to the carbons of the pyridine ring. The carbon atom attached to the bromine (C2) will be significantly shifted due to the halogen's inductive effect.
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IR Spectroscopy: The infrared spectrum will exhibit characteristic peaks. Key absorptions include N-H stretching vibrations from the hydrazine group (typically in the 3200-3400 cm⁻¹ region) and C=N/C=C stretching vibrations from the pyridine ring (around 1500-1600 cm⁻¹).
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Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 natural abundance). The nominal mass would be around 187/189 m/z.
The Dual Nature of Reactivity: A Synthetic Chemist's Perspective
The synthetic utility of 2-Bromo-5-hydrazinylpyridine stems from its two distinct reactive sites: the hydrazine group and the bromo substituent . This bifunctionality allows for sequential or orthogonal chemical modifications, making it a highly valuable intermediate.[1]
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The Nucleophilic Hydrazine Moiety: The hydrazine group is a potent nucleophile. Its primary application is in condensation reactions with carbonyl compounds, particularly 1,3-dicarbonyls, to form five-membered heterocyclic rings like pyrazoles.[4][5] This reaction, often a variation of the Knorr pyrazole synthesis, is a cornerstone of medicinal chemistry for creating a vast array of biologically active molecules.[6]
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The Electrophilic Bromopyridine Core: The bromine atom on the pyridine ring serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of carbon-carbon (e.g., Suzuki, Sonogashira couplings) or carbon-nitrogen (e.g., Buchwald-Hartwig amination) bonds, enabling the construction of complex molecular architectures.
The following diagram illustrates these two primary, divergent synthetic pathways.
Experimental Protocol: Synthesis of a Substituted Pyrazole
This section provides a validated, step-by-step protocol for a classic application of 2-Bromo-5-hydrazinylpyridine: the synthesis of a pyrazole derivative via condensation with a β-diketone. This method is widely adaptable for various substrates.[5][7]
Reaction: 2-Bromo-5-hydrazinylpyridine + Acetylacetone → 2-Bromo-5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
Materials and Reagents
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2-Bromo-5-hydrazinylpyridine (1.0 eq)
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Acetylacetone (2,4-pentanedione) (1.1 eq)
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Ethanol (or Acetic Acid as an alternative solvent/catalyst)
-
Glacial Acetic Acid (catalytic amount, if using ethanol as solvent)
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Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica Gel for column chromatography
Step-by-Step Procedure
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Bromo-5-hydrazinylpyridine (1.0 eq) and ethanol to form a stirrable suspension.
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Reagent Addition: Add acetylacetone (1.1 eq) to the flask, followed by a catalytic amount of glacial acetic acid (e.g., 2-3 drops). Causality Note: The acid catalyzes the initial imine formation between the hydrazine and one of the ketone carbonyls, accelerating the reaction rate.
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Reaction Execution: Heat the mixture to reflux (approx. 80°C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate and water. Transfer to a separatory funnel.
-
Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until effervescence ceases. Trustworthiness Note: This step removes the acetic acid catalyst and is crucial for clean extraction.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification & Characterization:
-
Purify the crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.
-
Combine the pure fractions and remove the solvent to yield the final product as a solid.
-
Confirm the structure and purity of the product using NMR (¹H and ¹³C), Mass Spectrometry, and by measuring its melting point.
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Experimental Workflow Diagram
Safety, Handling, and Storage
Proper handling of 2-Bromo-5-hydrazinylpyridine is essential due to its potential hazards.
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Hazard Identification: The compound is classified as harmful or toxic if swallowed, causes skin irritation, and can cause serious eye irritation or damage.[2][8] It may also cause respiratory irritation.[2][8] The GHS hazard statements include H301/H302, H315, H318/H319, and H335.[2][8]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields (or goggles), and chemically resistant gloves (e.g., nitrile).
-
Handling: Avoid creating dust. Use only outdoors or in a well-ventilated area.[9] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It should be stored away from strong oxidizing agents.
-
First Aid:
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[8]
-
If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]
-
If Inhaled: Move the person to fresh air and keep comfortable for breathing.[9]
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Conclusion
2-Bromo-5-hydrazinylpyridine is a high-value synthetic intermediate due to its dual reactivity. The hydrazine group provides a direct route to important heterocyclic scaffolds like pyrazoles, while the bromo group opens the door to a wide array of modern cross-coupling chemistries. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, enables researchers to fully leverage its potential in the design and synthesis of novel molecules for pharmaceutical and materials science applications.[1]
References
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PubChem. (n.d.). 2-Bromo-5-hydrazinylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
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Asif, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). 5-Bromo-2-hydrazinopyridine. Retrieved from [Link]
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MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-2-hydrazinopyridine. National Center for Biotechnology Information. Retrieved from [Link]
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YouTube. (2019). synthesis of pyrazoles. Retrieved from [Link]
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International Union of Crystallography. (2023). 2-Bromo-6-hydrazinylpyridine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Bromo-6-hydrazinylpyridine. Retrieved from [Link]
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